6-Chloropyrido[2,3-d]pyrimidin-2-amine
Beschreibung
Significance of Nitrogen Heterocycles in Drug Discovery and Development
Nitrogen-containing heterocycles are fundamental structural motifs in the field of medicinal chemistry and are integral to the development of new therapeutic agents. msesupplies.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59-60% of unique small-molecule drugs contain a nitrogen heterocycle. msesupplies.commdpi.comnih.gov Their prevalence is attributed to their ability to form stable complexes and engage in hydrogen bonding with biological targets like DNA, a characteristic that is often correlated with their therapeutic effect. mdpi.comnih.gov
These compounds are not only widespread in synthetic drugs such as diazepam, isoniazid, and chloroquine but are also the core structures of many natural products, including alkaloids, vitamins, and hormones. mdpi.comnih.gov The structural diversity of nitrogen heterocycles allows for fine-tuning of a molecule's biological properties, which can influence its efficacy as an anti-inflammatory, antibacterial, anti-tumor, antiviral, or antifungal agent. mdpi.com This versatility makes them a cornerstone in the design and discovery of novel drugs. nih.govsemanticscholar.org
Overview of the Pyrido[2,3-d]pyrimidine (B1209978) System as a Privileged Pharmacophore
The pyrido[2,3-d]pyrimidine scaffold, a fused bicyclic system of pyridine (B92270) and pyrimidine (B1678525) rings, is considered a "privileged" structure in medicinal chemistry. nih.govnih.gov This concept, introduced in the late 1980s, describes molecular frameworks that are able to bind to multiple biological receptors, making them valuable starting points for drug discovery. nih.govnih.gov The structural similarity of the pyrido[2,3-d]pyrimidine core to endogenous purines and pteridines allows it to act as a ligand for various receptors and enzymes involved in critical cellular processes. nih.gov
Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities. researchgate.netresearchgate.net The diverse biological activities associated with the pyrido[2,3-d]pyrimidine nucleus are summarized in the table below.
| Biological Activity | Therapeutic Area |
| Anticancer / Antitumor | Oncology |
| Antimicrobial / Antibacterial | Infectious Diseases |
| Anti-inflammatory / Analgesic | Inflammation & Pain |
| Antiviral | Infectious Diseases |
| Kinase Inhibition (e.g., Tyrosine Kinase, CDK4, PIM-1) | Oncology, Inflammatory Diseases |
| Dihydrofolate Reductase (DHFR) Inhibition | Oncology, Infectious Diseases |
| CNS Depressive / Anticonvulsant | Neurology |
| Antihypertensive | Cardiovascular Diseases |
This table summarizes the diverse biological activities reported for various derivatives of the pyrido[2,3-d]pyrimidine scaffold. nih.govresearchgate.netjocpr.comrsc.org
The extensive research into this scaffold has led to the development of significant therapeutic agents, such as Palbociclib, a cyclin-dependent kinase inhibitor approved for the treatment of breast cancer. nih.govmdpi.com
Research Trajectories of Halogenated and Aminated Pyrido[2,3-d]pyrimidine Derivatives, with Specific Reference to 6-Chloropyrido[2,3-d]pyrimidin-2-amine
The strategic placement of halogen and amine substituents on the pyrido[2,3-d]pyrimidine core is a common approach in medicinal chemistry to modulate the pharmacological properties of the resulting compounds. The introduction of a chlorine atom, as seen in this compound, provides a reactive site for further chemical modification. This allows for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. nih.gov
The chlorine atom at the 6-position and the amine group at the 2-position make this compound a key intermediate in the synthesis of more complex molecules with targeted biological activities. google.com For instance, the 2-amino group is a common feature in many biologically active pyrido[2,3-d]pyrimidines that target kinases. nih.gov Research has shown that derivatives synthesized from precursors like 6-chloropyrido[2,3-d]pyrimidines can act as potent inhibitors of various enzymes implicated in cancer, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs). nih.govnih.gov
The development of these derivatives often involves multi-step synthetic pathways where the halogenated and aminated scaffold serves as a foundational building block. mdpi.comresearchgate.net The versatility of this intermediate allows for the exploration of structure-activity relationships, leading to the identification of compounds with enhanced potency and selectivity for their biological targets. nih.govmdpi.com
Structure
3D Structure
Eigenschaften
Molekularformel |
C7H5ClN4 |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
6-chloropyrido[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H5ClN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H,(H2,9,10,11,12) |
InChI-Schlüssel |
VXPBGKZZGVEBHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC(=NC2=NC=C1Cl)N |
Herkunft des Produkts |
United States |
Synthetic Methodologies for Pyrido 2,3 D Pyrimidin 2 Amine and Its Analogs
Established Synthetic Routes for the Pyrido[2,3-d]pyrimidine (B1209978) Core
The construction of the fundamental pyrido[2,3-d]pyrimidine ring system can be achieved through several reliable strategies, primarily categorized by the ring that is formed in the key cyclization step.
Cyclization Reactions of Substituted Pyridines
One of the most direct methods for forming the pyrido[2,3-d]pyrimidine core involves building the pyrimidine (B1678525) ring onto a pre-existing, appropriately substituted pyridine (B92270). This approach typically starts with a 2-aminopyridine (B139424) derivative bearing a functional group at the 3-position that can participate in cyclization.
A common strategy employs 2-amino-3-cyanopyridine (B104079) derivatives as starting materials. These precursors can undergo condensation with reagents like guanidine, thiourea (B124793), or urea (B33335) to form the 2,4-diamino or 2-amino-4-oxo pyrido[2,3-d]pyrimidine structures. researchgate.net This method provides a versatile entry point to various analogs.
A more complex, multi-step synthesis starting from a pyridine derivative is the preparation of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate. nih.gov This pathway begins with 3,6-dichloropyridine-2-carboxylic acid and involves a sequence of bromination, esterification, oxidation, nitration, and reduction before a final Suzuki-Miyaura coupling reaction yields the functionalized pyridine ready for further transformations. nih.gov
Table 1: Example of Pyrido[2,3-d]pyrimidine Synthesis from a Pyridine Precursor
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Amino-3-cyano-4-(trifluoromethyl)pyridine | Guanidine, C₂H₅ONa/EtOH, reflux | 2,4-Diamino-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine | researchgate.net |
| 3,6-Dichloropyridine-2-carboxylic acid | Multi-step sequence including Suzuki-Miyaura coupling | Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate | nih.gov |
Annulation of Pyrimidine Rings
An alternative and widely used approach involves the annulation of a pyridine ring onto a pre-formed pyrimidine. This method typically starts with a 4-aminopyrimidine (B60600) that is activated for electrophilic substitution at the C-5 position. nih.gov The pyridine ring is then constructed by reacting the aminopyrimidine with a three-carbon unit.
A variety of reagents can provide the three-carbon fragment. For instance, 6-aminouracil (B15529) derivatives react with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or malonic esters, often in the presence of an acid catalyst like phosphoric acid, to yield substituted pyrido[2,3-d]pyrimidines. nih.gov Another effective method is the reaction of 6-aminopyrimidines with α,β-unsaturated esters, which proceeds via a Michael addition followed by cyclization. nih.gov
Table 2: Reagents for Pyridine Ring Annulation onto a Pyrimidine Core
| Pyrimidine Precursor | Reagent | Product Type | Reference |
| 6-Aminouracil | Acetylacetone | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | nih.gov |
| 6-Amino-1,3-dimethyluracil | Malonic acid derivatives | 6-Substituted-5-hydroxypyrido[2,3-d]pyrimidin-7-ones | nih.gov |
| 2,4,6-Triaminopyrimidine (B127396) | Sodium salt of nitromalonaldehyde | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine | nih.gov |
One-Pot Multicomponent Reactions for Pyrido[2,3-d]pyrimidine Formation
Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to rapidly generate molecular complexity. Several MCRs have been developed for the synthesis of pyrido[2,3-d]pyrimidines.
These reactions often involve the condensation of an aldehyde, an activated pyrimidine, and a third component with an active methylene (B1212753) group. For example, a series of pyrido[2,3-d]pyrimidine derivatives can be synthesized through the condensation of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or 1,3-indanedione. nih.gov Notably, this particular transformation can be achieved efficiently under ultrasonic irradiation without the need for a catalyst. nih.gov Another green chemistry approach utilizes nanocrystalline MgO as a catalyst for the reaction of 6-aminouracil derivatives with malononitrile (B47326) and various aldehydes in water. nih.gov
Synthesis of Chloro-Substituted Pyrido[2,3-d]pyrimidine Intermediates
The synthesis of the target molecule, 6-Chloropyrido[2,3-d]pyrimidin-2-amine, and its analogs often relies on the preparation and subsequent reaction of key chlorinated intermediates.
Preparation of 6-Chloropyridin-2-yl-amine Derivatives as Precursors
A crucial building block for synthesizing the target compound is 2-amino-6-chloropyridine. This intermediate is typically prepared from the readily available 2,6-dichloropyridine (B45657). While direct nucleophilic substitution of one chlorine atom with ammonia (B1221849) is possible, it requires harsh conditions, such as high temperatures (200 °C) and pressure in an autoclave, making it problematic. psu.edu
More convenient and common laboratory-scale methods involve the reduction of a 2-hydrazino-6-chloropyridine intermediate. psu.edu This precursor is easily formed by reacting 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) under mild reflux conditions. The subsequent reduction of the hydrazino group to an amino group can be accomplished using various methods, with reduction by hydrazine catalyzed by Raney Nickel (Ra/Ni) providing the best results. psu.edu An alternative, though more laborious, route proceeds through a 2-azido-6-chloropyridine (B6283255) intermediate, which is then reduced to the desired amine. psu.edu
Table 3: Summary of Synthetic Methods for 2-Amino-6-chloropyridine
| Starting Material | Intermediate | Reduction Method | Key Advantages/Disadvantages | Reference |
| 2,6-Dichloropyridine | 2-Hydrazino-6-chloropyridine | Hydrazine with Ra/Ni catalyst | Good yield, mild conditions | psu.edu |
| 2,6-Dichloropyridine | 2-Hydrazino-6-chloropyridine | Hydrogenation | Often produces dehalogenated by-product | psu.edu |
| 2,6-Dichloropyridine | 2-Azido-6-chloropyridine | Sodium borohydride | Pure product but laborious route | psu.edu |
| 2,6-Dichloropyridine | N/A | Direct amination with NH₃ | Harsh conditions (high temp/pressure) | psu.edu |
Functionalization Strategies for 6-Chloropyrido[2,3-d]pyrimidine (B8409636) Analogues
Once the 6-chloropyrido[2,3-d]pyrimidine scaffold is assembled, further functionalization can be carried out to synthesize a diverse library of compounds. The chlorine atom at the 6-position, as well as other positions on the bicyclic ring, can be targeted for modification.
For instance, in the synthesis of potent Abl kinase inhibitors, a common precursor is a 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-one. nih.gov The 2-position of this scaffold is often occupied by a phenylamino (B1219803) group, which can be readily modified. Structure-activity relationship (SAR) studies have shown that substitutions at the 3- and 4-positions of this pendant phenylamino ring can significantly improve both potency and selectivity. nih.gov
The presence of halogen atoms on the pyrido[2,3-d]pyrimidine core, such as in the commercially available 6-Bromo-4-chloropyrido[2,3-d]pyrimidin-2-amine, provides handles for modern cross-coupling reactions. bldpharm.com The bromine at C6 or chlorine at C4 can be subjected to palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings to introduce new aryl, heteroaryl, or alkyl groups, thus enabling extensive diversification of the core structure. For example, a 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine (B54610) has been synthesized as an inhibitor of biotin (B1667282) carboxylase, highlighting the utility of such halogenated precursors. mdpi.com These functionalization strategies are critical for fine-tuning the pharmacological properties of the final compounds.
Derivation of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one Scaffold
A key intermediate in the synthesis of many pyrido[2,3-d]pyrimidine derivatives is the 4-chloropyrido[2,3-d]pyrimidin-5(8H)-one scaffold. A widely employed method for obtaining this intermediate involves the chlorination of the corresponding 4-hydroxy precursor, 4-hydroxypyrido[2,3-d]pyrimidin-5(8H)-one, using a chlorinating agent such as phosphorus oxychloride (POCl3).
The general procedure involves heating the 4-hydroxy compound in phosphorus oxychloride. After the reaction is complete, the excess POCl3 is removed, and the mixture is carefully quenched with ice water and neutralized. The solid product is then collected by filtration, washed, and dried. This chlorination step typically provides yields ranging from 50% to 85%.
The 4-hydroxy precursor itself can be synthesized through the condensation of ethyl cyanoacetate (B8463686) and a thiourea derivative, followed by cyclization. An alternative approach to the 4-chloropyrido[2,3-d]pyrimidine (B1583968) scaffold involves starting from a substituted pyrimidine, such as a 4-chloropyrimidine (B154816) derivative with functional groups at the 5-position that can facilitate the subsequent annulation of the pyridine ring.
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Hydroxypyrido[2,3-d]pyrimidin-5(8H)-one | POCl3 | 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one | 50-85% | |
| Ethyl cyanoacetate, Thiourea | 1. NaOEt, EtOH2. Heat | 4-Hydroxypyrido[2,3-d]pyrimidin-5(8H)-one | - |
Introduction of the Amino Group at the C2 Position of the Pyrido[2,3-d]pyrimidine Scaffold
The introduction of an amino group at various positions of the pyrido[2,3-d]pyrimidine ring system is a crucial step in the synthesis of many biologically active molecules. Nucleophilic substitution reactions are commonly employed to introduce amino functionalities. For instance, chloro-substituted pyrido[2,3-d]pyrimidines can react with various amines to yield the corresponding amino-substituted derivatives. nih.gov The reactivity of the chloro groups can be influenced by the presence of other substituents on the ring system.
In some synthetic routes, the amino group is incorporated early in the synthesis by using amino-substituted pyrimidine precursors. For example, 2,4,6-triaminopyrimidine can be used as a starting material to construct the pyrido[2,3-d]pyrimidine scaffold with pre-existing amino groups at the C2 and C4 positions. nih.govencyclopedia.pub
The synthesis of 2-amino-substituted pyrido[2,3-d]pyrimidines can be achieved through several specific methods. One common approach involves the reaction of a 2-chloropyrido[2,3-d]pyrimidine (B1397899) intermediate with an appropriate amine. This nucleophilic aromatic substitution reaction is a versatile method for introducing a wide variety of amino groups at the C2 position.
Another strategy involves building the pyrido[2,3-d]pyrimidine ring system from a 2-aminopyrimidine (B69317) precursor. For instance, the condensation of a suitably substituted 2-aminopyrimidine with a three-carbon synthon can lead to the formation of the desired 2-amino-substituted pyrido[2,3-d]pyrimidine. rsc.org
Furthermore, Dimroth rearrangement has been utilized in the synthesis of 2-arylamino substituted 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. This rearrangement is typically promoted by treatment with a base like sodium methoxide (B1231860) in methanol. nih.gov
| Precursor | Reagents/Conditions | Product | Reference |
| 2-Chloropyrido[2,3-d]pyrimidine | Amine | 2-Amino-substituted pyrido[2,3-d]pyrimidine | nih.gov |
| 2-Aminopyrimidine derivative | Three-carbon synthon | 2-Amino-substituted pyrido[2,3-d]pyrimidine | rsc.org |
| 3-Aryl substituted pyridopyrimidines | NaOMe/MeOH | 2-Arylamino substituted 4-aminopyridopyrimidines | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions in Pyrido[2,3-d]pyrimidine Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the pyrido[2,3-d]pyrimidine scaffold, allowing for the introduction of a wide range of substituents at various positions. researchgate.net These reactions offer a high degree of control and are often carried out under mild conditions.
Commonly used palladium-catalyzed reactions in this context include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. researchgate.netnih.gov For instance, the Buchwald-Hartwig cross-coupling reaction has been successfully employed for the synthesis of N-aryl substituted pyrido[2,3-d]pyrimidines by reacting a chloro-substituted pyrido[2,3-d]pyrimidine with an aniline (B41778) derivative in the presence of a palladium catalyst and a suitable ligand. nih.govrsc.orgrsc.org
The Suzuki-Miyaura coupling is another valuable method used to form carbon-carbon bonds by reacting a halo-pyrido[2,3-d]pyrimidine with a boronic acid or its ester. nih.gov This has been utilized to introduce aryl and other carbon-based substituents. The Sonogashira coupling allows for the introduction of alkynyl groups. nih.gov
These palladium-catalyzed methods have significantly expanded the chemical space accessible for pyrido[2,3-d]pyrimidine derivatives, enabling the synthesis of complex molecules with diverse biological activities. nih.gov
| Reaction Type | Substrates | Catalyst/Ligand | Product | Reference |
| Buchwald-Hartwig | Chloro-pyrido[2,3-d]pyrimidine, Aniline | Pd(OAc)2, Xantphos | N-Aryl-pyrido[2,3-d]pyrimidine | nih.govrsc.org |
| Suzuki-Miyaura | Halo-pyrido[2,3-d]pyrimidine, Boronic acid | Pd(PPh3)4 | Aryl-pyrido[2,3-d]pyrimidine | nih.gov |
| Sonogashira | Halo-pyrido[2,3-d]pyrimidine, Alkyne | Pd catalyst | Alkynyl-pyrido[2,3-d]pyrimidine | nih.gov |
Chemical Modification and Derivatization Strategies of the 6 Chloropyrido 2,3 D Pyrimidin 2 Amine Nucleus
Regioselective Functionalization at C6 and C2 Positions
The pyrido[2,3-d]pyrimidine (B1209978) ring system possesses distinct reactive sites, with the C6 and C2 positions being primary targets for functionalization. The presence of a chlorine atom at the C6 position makes it an excellent electrophilic center for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides.
Palladium-catalyzed cross-coupling reactions are also extensively used to form new carbon-carbon and carbon-nitrogen bonds at the C6 position. The Suzuki-Miyaura coupling, for instance, enables the introduction of various aryl and heteroaryl groups by reacting the 6-chloro derivative with boronic acids or their esters. researchgate.netlibretexts.org Similarly, the Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds with a broad scope of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org
Table 1: Regioselective Functionalization Reactions at C6
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Nucleophilic Aromatic Substitution | Various amines, thiols, or alkoxides; suitable base (e.g., K2CO3, Et3N); solvent (e.g., DMF, DMSO) | 6-amino, 6-thio, or 6-alkoxy substituted pyrido[2,3-d]pyrimidines | nih.gov |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters; Pd catalyst (e.g., Pd(PPh3)4); base (e.g., K2CO3); solvent (e.g., Toluene/H2O) | 6-Aryl/heteroaryl substituted pyrido[2,3-d]pyrimidines | researchgate.netlibretexts.org |
| Buchwald-Hartwig Amination | Primary or secondary amines; Pd catalyst with appropriate ligand (e.g., BINAP, DPPF); base (e.g., NaOtBu) | 6-Amino substituted pyrido[2,3-d]pyrimidines | wikipedia.orgorganic-chemistry.org |
Modification of the Amino Group at C2
The exocyclic amino group at the C2 position of the 6-chloropyrido[2,3-d]pyrimidin-2-amine scaffold is a key site for derivatization, allowing for the introduction of a variety of functional groups that can significantly impact the molecule's biological profile. Common modifications include acylation, alkylation, and participation in cyclization reactions.
Acylation of the C2-amino group is readily achieved using acid chlorides or anhydrides in the presence of a base, leading to the formation of the corresponding amides. rsc.orgrsc.org These amide derivatives can introduce a range of substituents, from simple alkyl and aryl groups to more complex moieties. Alkylation of the C2-amino group can also be performed, though care must be taken to control the degree of substitution.
Furthermore, the C2-amino group can act as a nucleophile in intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems, as will be discussed in a later section.
Table 2: Modification of the C2-Amino Group
| Modification Type | Reagents and Conditions | Product Type | Reference(s) |
| Acylation | Acid chlorides or anhydrides; base (e.g., pyridine (B92270), Et3N); solvent (e.g., DCM, DMF) | N-(6-chloropyrido[2,3-d]pyrimidin-2-yl)amides | rsc.orgrsc.org |
| Reductive Amination | Aldehydes or ketones; reducing agent (e.g., NaBH3CN); acid catalyst | N-alkylated 6-chloropyrido[2,3-d]pyrimidin-2-amines | nih.gov |
Introduction of Diverse Substituents onto the Pyrido[2,3-d]pyrimidine Ring System
The introduction of a wide array of substituents onto the pyrido[2,3-d]pyrimidine ring system is a cornerstone of medicinal chemistry efforts to explore structure-activity relationships (SAR). jocpr.comnih.gov Beyond the functionalization at C6 and C2, modifications at other positions of the pyridine and pyrimidine (B1678525) rings have been explored, although to a lesser extent for the specific 6-chloro-2-amino scaffold.
The strategic combination of reactions at different positions allows for the creation of a diverse library of compounds. For example, a Suzuki coupling at C6 can be followed by an acylation at the C2-amino group, leading to polysubstituted derivatives. The choice of substituents is often guided by the desired therapeutic target and can range from small alkyl and aryl groups to larger, more complex heterocyclic moieties.
Table 3: Examples of Diverse Substituents Introduced
| Position | Substituent Type | Method of Introduction | Reference(s) |
| C6 | Aryl | Suzuki-Miyaura Coupling | researchgate.netlibretexts.org |
| C6 | Amino | Buchwald-Hartwig Amination | wikipedia.orgorganic-chemistry.org |
| C2-amino | Acyl | Acylation | rsc.orgrsc.org |
| C5 | Carbon substituents | Cyclization of substituted pyrimidines | nih.gov |
| N8 | Alkyl | Alkylation | nih.gov |
Development of Novel Heterocyclic Rings Fused to the Pyrido[2,3-d]pyrimidine Core
A powerful strategy to expand the chemical space and explore novel pharmacological properties is the fusion of additional heterocyclic rings onto the pyrido[2,3-d]pyrimidine core. orgchemres.org This can be achieved through intramolecular cyclization of appropriately functionalized pyrido[2,3-d]pyrimidine derivatives.
For instance, a substituent introduced at the C6 or C5 position containing a reactive functional group can undergo cyclization with the C2-amino group or a nitrogen atom within the pyrimidine ring. One approach involves the acylation of the C2-amino group with a reagent that also contains a latent electrophilic or nucleophilic site, which can then react with another part of the molecule to form a new ring. rsc.orgresearchgate.net The synthesis of triazolo-, tetrazolo-, and imidazo-fused pyrido[2,3-d]pyrimidines has been reported through such strategies.
Table 4: Examples of Fused Heterocyclic Systems
| Fused Ring System | Synthetic Strategy | Starting Material | Reference(s) |
| Imidazo[1,2-a]pyrido[2,3-d]pyrimidine | Intramolecular cyclization | 2-Amino-6-chloropyrido[2,3-d]pyrimidine reacted with a-haloketones | nih.gov |
| Triazolo[4,3-a]pyrido[2,3-d]pyrimidine | Cyclization of a hydrazinyl intermediate | 2-Hydrazinyl-6-chloropyrido[2,3-d]pyrimidine with a one-carbon source | rsc.orgresearchgate.net |
| Pyrido[2,3-d:6,5-d']dipyrimidines | Multi-component reaction | Aminopyrimidine derivatives, aldehydes, and active methylene (B1212753) compounds | orgchemres.org |
Biological Activities and Preclinical in Vitro Applications of Pyrido 2,3 D Pyrimidin 2 Amine Derivatives
Enzyme Inhibition Studies
The primary mechanism through which many pyrido[2,3-d]pyrimidin-2-amine (B1487729) derivatives exert their biological effects is through the competitive inhibition of enzyme activity. By binding to the active sites of enzymes essential for cell proliferation and survival, these compounds can effectively halt disease progression in preclinical models. The following sections detail the inhibitory activities of these derivatives against specific and clinically relevant enzymes.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, pyrimidines, and several amino acids, making DHFR a key target for anticancer and antimicrobial therapies. Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been extensively investigated as DHFR inhibitors.
One notable class of these inhibitors is the N6-substituted pyrido[2,3-d]pyrimidine-2,4,6-triamines. Research has shown that these compounds can be potent and selective inhibitors of DHFR from pathogenic sources. For instance, a trifluoromethyl-substituted derivative was found to be a highly selective inhibitor of Pneumocystis jirovecii DHFR (pjDHFR) with an IC50 value of 0.0042 µM, demonstrating a 35-fold selectivity over human DHFR (hDHFR). nih.gov The structure-activity relationship studies revealed that substitution at the N9-position of the pyrido[2,3-d]pyrimidine ring plays a crucial role in this selectivity. nih.gov
Another well-known pyrido[2,3-d]pyrimidine-based DHFR inhibitor is Piritrexim (PTX), which has demonstrated antitumor, anti-parasitic, and anti-psoriatic properties. nih.gov Its mechanism of action is attributed to the potent inhibition of DHFR. nih.gov
| Compound | Target DHFR | IC50 (µM) | Reference |
|---|---|---|---|
| Trifluoromethyl-substituted derivative (Compound 26) | pjDHFR | 0.0042 | nih.gov |
| Trifluoromethyl-substituted derivative (Compound 26) | hDHFR | 0.15 | nih.gov |
| 2-amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | pcDHFR | 23 | acs.org |
| 2-amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | tgDHFR | 2.3 | acs.org |
Protein Kinase Inhibition Profiles
Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. Pyrido[2,3-d]pyrimidin-2-amine derivatives have emerged as potent inhibitors of several protein kinases.
Cyclin-dependent kinases are key regulators of the cell cycle. The CDK4/6-cyclin D complex, in particular, plays a pivotal role in the G1 to S phase transition. Inhibitors of CDK4/6 have shown significant efficacy in the treatment of certain types of breast cancer. Several pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit CDK4/6.
For example, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent cytotoxic agents that induce apoptosis and inhibit CDK4/6. researchgate.net While specific IC50 values against the isolated enzyme were not always reported in initial screenings, the observed biological effects strongly suggest a direct or indirect inhibition of the CDK4/6 pathway. researchgate.net In a related series, pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory activity against a panel of CDKs, including CDK4 and CDK9, highlighting the potential of this general scaffold for CDK inhibition.
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 6b | CDK4/6 | Not explicitly stated, but demonstrated activity | researchgate.net |
| Compound 8d | CDK4/6 | Not explicitly stated, but demonstrated activity | researchgate.net |
Checkpoint kinases 1 and 2 are critical components of the DNA damage response (DDR) pathway. By inhibiting CHK1/2, cancer cells with damaged DNA can be pushed into premature mitosis, leading to cell death. This makes CHK1/2 inhibitors a promising strategy for sensitizing tumors to chemotherapy and radiation.
Research into pyridopyrimidine derivatives has led to the discovery of potent CHK1 inhibitors. For instance, a series of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives, an isomeric core to the main subject of this article, has yielded compounds with single-digit nanomolar potency against CHK1. nih.gov One such compound demonstrated an IC50 of 0.55 nM against CHK1 and exhibited synergistic effects when combined with the chemotherapeutic agent gemcitabine (B846) in cellular assays. nih.gov This highlights the potential of the broader pyridopyrimidine scaffold in targeting the DDR pathway.
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 11 (a pyrido[3,2-d]pyrimidin-6(5H)-one derivative) | CHK1 | 0.55 | nih.gov |
The epidermal growth factor receptor is a receptor tyrosine kinase that, upon activation, triggers signaling pathways that promote cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers, making it a well-established therapeutic target. Pyrido[2,3-d]pyrimidin-2-amine derivatives have been identified as potent EGFR inhibitors.
A notable example is a 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-one derivative, which exhibited an IC50 value of 0.044 µM against EGFR. acs.org More recent studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have identified compounds with potent inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which confers resistance to first-generation EGFR inhibitors. nih.gov One such derivative showed IC50 values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively. nih.gov
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 63 (a 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-one) | EGFR | 0.044 | acs.org |
| Compound 8a (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative) | EGFRWT | 0.099 | nih.gov |
| Compound 8a (a pyrido[2,3-d]pyrimidin-4(3H)-one derivative) | EGFRT790M | 0.123 | nih.gov |
Vascular endothelial growth factor receptor-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Several pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2.
In one study, novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives were designed as selective VEGFR-2 inhibitors. nih.gov A lead compound from this series exhibited an IC50 value of 2.6 µM against VEGFR-2. nih.gov Another study focusing on cyanopyridone and pyrido[2,3-d]pyrimidine derivatives identified compounds with dual VEGFR-2 and HER-2 inhibitory action. mdpi.com A particularly active cyanopyridone derivative showed an IC50 of 0.124 µM against VEGFR-2. mdpi.com
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9d (a tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine) | VEGFR-2 | 2.6 | nih.gov |
| Compound 5e (a cyanopyridone derivative) | VEGFR-2 | 0.124 | mdpi.com |
Protein Kinase CK2 Inhibition
Protein kinase CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. medchem.org.ua Its overexpression has been linked to various cancers, making it a significant target for cancer therapy. medchem.org.uamdpi.com Several studies have focused on developing new and effective CK2 inhibitors.
New derivatives of pyrido[2,3-d]pyrimidine with different amino groups at positions 4 and 6 of the heterocycle have been synthesized and studied for their potential to inhibit protein kinase CK2. researchgate.net Among these, methyl-2-[(7-aminopyrido[2,3-d]pyrimidine-6-yl)amino]benzoate and N-(4-anilino-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-yl)-3,4-dimethoxy-benzamide were found to inhibit protein kinase CK2 with IC50 values of 6 and 19.5 µM, respectively. researchgate.net
Additionally, a series of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines were synthesized and evaluated for their inhibitory activity against human recombinant CK2. mdpi.com Compounds 5f , 5h , and 5k from this series demonstrated CK2 inhibitory activity comparable to the reference molecule, staurosporine. mdpi.com The development of ATP-competitive inhibitors is a key strategy in targeting CK2. medchem.org.uanih.govnih.gov The unique structure of the ATP binding site in CK2, characterized by the presence of bulky residues like Val66 and Ile174, allows for the design of selective small molecule inhibitors. mdpi.com
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in cellular signaling pathways. nih.govbenthamscience.com The p38α MAPK is the most well-characterized member of this family and is a key target for the development of drugs to treat inflammatory diseases and cancer. nih.gov
Research into p38 MAPK inhibitors has explored various heterocyclic scaffolds. For instance, 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones have been synthesized and their structure-activity relationships (SAR) have been investigated. nih.gov Within the pyrimido-pyrimidone series, C7-amino-pyrimidines and C7-amino-piperidines have shown good p38 inhibition. nih.gov Furthermore, pyrimidine (B1678525) derivatives linked to different heterocyclic rings have been identified as having p38α MAPK inhibitory activity. ijmphs.com For example, the compound 5-(6-(2-Chlorophenyl)pyrimidin-4-yl)-N-isopropyl-1,3-thiazol-2-amine has demonstrated significant p38α inhibitory activity. ijmphs.com
Phosphatidylinositol-3 Kinase (PI3K) Inhibition
Phosphatidylinositol-3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, and survival. nih.govnih.gov The dysregulation of the PI3K pathway is frequently observed in various cancers, making it a prominent target for the development of anticancer therapies. nih.govnih.gov
Several pyrido[2,3-d]pyrimidine derivatives have been investigated for their potential as PI3K inhibitors. nih.gov The inhibition of the PI3K pathway has been shown to promote the differentiation of intestinal cells, highlighting its therapeutic potential. nih.gov A number of potent and selective PI3K inhibitors have been developed, with some exhibiting dual inhibitory action against other kinases like mTOR. nih.govgoogle.com For example, ZSTK474 and GDC-0941 are highly specific class I PI3K inhibitors. nih.gov The search for new PI3K inhibitors has also led to the exploration of various heterocyclic systems, including those based on the pyrido[2,3-d]pyrimidine core. nih.gov
D-Alanine:D-Alanine Ligase (Ddl) Inhibition
D-Alanine:D-alanine ligase (Ddl) is an essential bacterial enzyme that plays a critical role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. plos.orgnih.govnih.gov This enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide, a necessary precursor for the cross-linking of peptidoglycan chains. researchgate.net The inhibition of Ddl disrupts cell wall synthesis, leading to bacterial death, which makes it an attractive target for the development of novel antibacterial agents. plos.orgnih.gov
A series of 6-arylpyrido[2,3-d]pyrimidines have been designed, synthesized, and evaluated as inhibitors of Escherichia coli DdlB. plos.orgnih.govnih.gov These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the enzyme. plos.orgnih.gov Kinetic analysis, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) have been used to confirm the binding of these inhibitors to the DdlB enzyme. plos.orgnih.gov Among the synthesized compounds, those with unsubstituted amino groups and disubstitution at the ortho position of the phenyl ring showed inhibitory activity against E. coli strains. plos.orgnih.gov
Topoisomerase II Inhibition
Topoisomerases are enzymes that are essential for managing the topological state of DNA during various cellular processes like replication and transcription. mdpi.com Topoisomerase II enzymes function by creating transient double-strand breaks in the DNA to allow for strand passage, which is crucial for relieving torsional stress. mdpi.com Inhibitors of topoisomerase II can trap the enzyme-DNA complex, leading to the accumulation of DNA double-strand breaks and ultimately inducing apoptosis in cancer cells. mdpi.com
Pyrido[2,3-d]pyrimidine derivatives have been investigated as potential topoisomerase II inhibitors. researchgate.net For instance, certain spirooxindole-pyrimidine hybrids have been designed and synthesized as dual Topoisomerase I/II inhibitors. researchgate.net Nanoparticle formulations of some of these derivatives have shown enhanced inhibitory activity against both Topoisomerase I and Topoisomerase II. researchgate.net
Antimicrobial Potentials
The rise of antibiotic resistance has created an urgent need for the discovery of new antimicrobial agents with novel mechanisms of action. plos.orgtjpr.org Pyrido[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds with significant antimicrobial potential. jocpr.comnih.govresearchgate.net
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of pyrido[2,3-d]pyrimidine have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. jocpr.comresearchgate.netnih.gov The structure of the bacterial cell wall differs significantly between these two types of bacteria. Gram-positive bacteria have a thick peptidoglycan layer that is relatively permeable to small molecules, while Gram-negative bacteria possess a more complex outer membrane containing lipopolysaccharide, which can restrict the entry of certain compounds. mdpi.com
Several studies have reported the synthesis and evaluation of various pyrido[2,3-d]pyrimidine derivatives for their antibacterial properties. For example, 6,7-annulated pyrido[2,3-d]pyrimidines have shown moderate antimicrobial activity, with some compounds being particularly effective against Staphylococcus aureus. nih.gov Similarly, 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles have exhibited good in-vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Proteus mirabilis, Serratia marcescens) bacteria. researchgate.net Thieno[2,3-d]pyrimidinedione derivatives have also been synthesized and tested, with some showing potent activity against multi-drug resistant Gram-positive organisms. nih.gov The antibacterial activity of these compounds is often influenced by the nature and position of substituents on the pyrido[2,3-d]pyrimidine core. jocpr.com
Table 1: Investigated Pyrido[2,3-d]pyrimidine Derivatives and their Biological Targets
| Compound Class | Biological Target | Key Findings | References |
|---|---|---|---|
| 6-Arylpyrido[2,3-d]pyrimidines | D-Alanine:D-Alanine Ligase (Ddl) | ATP-competitive inhibitors with micromolar IC50 values. | plos.org, nih.gov, nih.gov |
| Amino-substituted pyrido[2,3-d]pyrimidines | Protein Kinase CK2 | Inhibition in the micromolar range. | researchgate.net |
| 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines | Protein Kinase CK2 | Activity comparable to staurosporine. | mdpi.com |
| 3,4-Dihydropyrimido[4,5-d]pyrimidin-2-ones | p38 MAPK | Good p38 inhibition. | nih.gov |
| 7-Amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | Gram-positive and Gram-negative bacteria | Good in-vitro antibacterial activity. | researchgate.net |
| 6,7-Annulated pyrido[2,3-d]pyrimidines | Staphylococcus aureus | Moderate antimicrobial activity. | nih.gov |
| Thieno[2,3-d]pyrimidinediones | Multi-drug resistant Gram-positive organisms | Potent activity against MRSA, VISA, VRSA, and VRE. | nih.gov |
| Spirooxindole-pyrimidine hybrids | Topoisomerase I/II | Dual inhibitory action. | researchgate.net |
Antifungal Activity
The pyrido[2,3-d]pyrimidine scaffold is a known pharmacophore in the development of antifungal agents. eurjchem.comnih.gov Studies on various derivatives have shown that their mechanism of action may involve the inhibition of essential fungal enzymes, such as ergosterol (B1671047) biosynthesis. nih.gov For instance, certain novel pyrido[2,3-d]pyrimidine derivatives have demonstrated significant antifungal effects. eurjchem.comresearchgate.netmdpi.com However, specific research detailing the antifungal activity of 6-Chloropyrido[2,3-d]pyrimidin-2-amine is not prominently available in the reviewed literature.
Anti-inflammatory Properties
The anti-inflammatory potential of the broader pyrimidine and pyrido[2,3-d]pyrimidine class of compounds has been well-established. nih.govjocpr.com Many derivatives exhibit their effects by inhibiting key inflammatory mediators, such as cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. nih.govdovepress.com For example, certain pyrano[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidine derivatives have shown noteworthy in vitro and in vivo anti-inflammatory effects. nih.govresearchgate.net Despite the known anti-inflammatory properties of the core structure, specific studies and data on the anti-inflammatory activity of This compound are not detailed in the available scientific reports.
In Vitro Antiproliferative and Anticancer Activities against various Cell Lines
The pyrido[2,3-d]pyrimidine nucleus is a significant scaffold in the design of anticancer agents, with many derivatives showing potent antiproliferative activity against a range of cancer cell lines. nih.govnih.govrsc.orgresearchgate.net These compounds often act by inhibiting various protein kinases, such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are crucial for cancer cell proliferation and survival. jocpr.comnih.gov Research has highlighted that specific substitutions on the pyrido[2,3-d]pyrimidine ring can lead to potent and selective anticancer agents that induce apoptosis in cancer cells. nih.govrsc.org While the general class of compounds is widely studied for these effects, specific in vitro antiproliferative data for This compound against various cell lines is not found in the surveyed literature.
Other Reported Biological Activities (e.g., CNS depressive, anticonvulsant, antipyretic, antioxidant)
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been reported to possess a variety of other biological activities, including central nervous system (CNS) depressive, anticonvulsant, antipyretic, and antioxidant effects. nih.govrsc.org For example, certain pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant properties in animal models. nih.govnih.govjapsonline.com Additionally, the antioxidant potential of various pyrido[2,3-d]pyrimidine derivatives has been investigated, with some compounds showing significant free radical scavenging activity. researchgate.netnih.gov However, there is a lack of specific published research and corresponding data tables concerning the CNS depressive, anticonvulsant, antipyretic, or antioxidant activities of This compound .
Structure Activity Relationship Sar Studies of Pyrido 2,3 D Pyrimidin 2 Amine Derivatives
Impact of Substituent Variations on Enzyme Inhibitory Potency
The inhibitory potency of pyrido[2,3-d]pyrimidine (B1209978) derivatives against various enzymes is highly dependent on the nature and position of substituents on the heterocyclic core. These compounds have been extensively investigated as inhibitors of several kinase families, including tyrosine kinases (TKs), phosphoinositide 3-kinases (PI3Ks), and cyclin-dependent kinases (CDKs). nih.govnih.gov
For instance, in the context of tyrosine kinase inhibition, 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones have emerged as a potent class of inhibitors. nih.gov SAR studies revealed that substitution at the C-2 amino group and the N-8 position significantly influences their activity. nih.gov Compounds with a methyl or ethyl group at N-8, combined with various substituents at the C-2 position, have shown submicromolar to low nanomolar potency against a panel of TKs, including platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and epidermal growth factor receptor (EGFr). nih.gov One notable derivative, compound 63 , demonstrated IC50 values of 0.079 μM (PDGFr), 0.043 μM (bFGFr), and 0.044 μM (EGFr). nih.gov
Furthermore, the introduction of a 6-(2,6-dichlorophenyl) group has been identified as beneficial for potent inhibition of PDGFr and FGFr tyrosine kinases. nih.gov The development of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eukaryotic elongation factor-2 kinase (eEF-2K) inhibitors highlighted the importance of specific substitutions. An ethyl group at R¹, a carboxamide (CONH₂) at R², and a cyclopropyl (B3062369) at R³ were found to be optimal for inhibitory activity, with compound 6 exhibiting an IC50 of 420 nM. nih.gov
In the pursuit of epidermal growth factor receptor (EGFR) inhibitors, particularly against the L858R/T790M mutant, pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized. nih.gov A notable compound from this series, B1 , displayed a potent kinase inhibitory activity with an IC50 value of 13 nM. nih.gov The expansion of the pyrido[2,3-d]pyrimidin-4(3H)-one core to a tetracyclic system also showed a positive impact on anticancer activity against the A-549 cell line. nih.gov
The table below summarizes the impact of various substituents on the enzyme inhibitory potency of select pyrido[2,3-d]pyrimidine derivatives.
| Compound | Target Enzyme | Key Substituents | IC50 (nM) |
| 63 | PDGFr | 2-amino, N-8 methyl | 79 |
| 63 | bFGFr | 2-amino, N-8 methyl | 43 |
| 63 | EGFr | 2-amino, N-8 methyl | 44 |
| 6 | eEF-2K | R¹=Ethyl, R²=CONH₂, R³=Cyclopropyl | 420 |
| B1 | EGFRL858R/T790M | - | 13 |
Correlation between Structural Features and Antimicrobial Efficacy
Pyrido[2,3-d]pyrimidine derivatives have demonstrated significant potential as antimicrobial agents. researchgate.neteurjchem.com SAR studies in this area focus on correlating specific structural features with antibacterial and antifungal activity.
A study on 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles revealed that the nature of the aryl substituent at the 5-position plays a crucial role in their antibacterial activity. rsc.org For instance, a derivative with a 2-nitro-phenyl group exhibited enhanced antibacterial activity compared to its 4-nitro isomer. rsc.org This was attributed to the potential for intramolecular interactions between the ortho-nitro group and the amide linkage after hydrolysis of the nitrile group. rsc.org
In another series of novel pyrido[2,3-d]pyrimidine derivatives, compounds with specific aliphatic and cyclic amine substitutions showed promising antibacterial and antifungal activities. nih.gov For example, derivative 6e was found to alter the sterol profile in fungi, suggesting that its antifungal mechanism involves the inhibition of ergosterol (B1671047) biosynthesis. nih.gov
The presence of a thioxo group at the 2-position of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives was found to be important for their cytotoxic and, by extension, potential antimicrobial activity. mdpi.com
The following table highlights the correlation between structural features and the antimicrobial activity of selected pyrido[2,3-d]pyrimidine derivatives.
| Derivative Class | Key Structural Feature | Antimicrobial Target | Notable Activity |
| 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | 2-nitro-phenyl at C5 | Gram-positive and Gram-negative bacteria | Enhanced activity compared to 4-nitro isomer. rsc.org |
| Pyrido[2,3-d]pyrimidine with aliphatic/cyclic amine substitutions | Specific amine substitutions | Bacteria and Fungi | Derivative 6e inhibits ergosterol biosynthesis. nih.gov |
| 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones | 2-thioxo group | - | Important for cytotoxic activity. mdpi.com |
Identification of Key Pharmacophoric Elements for Diverse Biological Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrido[2,3-d]pyrimidine derivatives, key pharmacophoric elements have been identified that contribute to their diverse biological activities.
For their anticancer activity, particularly as kinase inhibitors, the pyrido[2,3-d]pyrimidine core acts as a scaffold that mimics the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding site of kinases. nih.gov Specific hydrogen bond donors and acceptors on the scaffold are crucial for this interaction. For example, in the pyrido[2,3-d]pyrimidine-2,4-dione series, the pyridine (B92270) ring and the carboxamide group were found to be essential for their activity against eEF-2K. nih.gov
In the context of antimicrobial activity, the presence of a nitrile group in certain pyrido[2,3-d]pyrimidine derivatives has been identified as an important pro-drug feature. rsc.org Hydrolysis of the nitrile to an amide can create crucial intramolecular interactions that form a template for antibacterial pharmacophore sites. rsc.org
The general pharmacophoric model for many biologically active pyrido[2,3-d]pyrimidines includes:
A heterocyclic core capable of forming hydrogen bonds.
Specific hydrophobic and/or aromatic groups at positions like C-5 and C-6 to provide van der Waals interactions and influence solubility.
Substituents at the C-2 and C-4 (or C-7) positions that can be modified to fine-tune activity and selectivity for different biological targets.
Ligand Efficiency and Optimization Strategies for Pyrido[2,3-d]pyrimidine Analogs
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how well a compound binds to its target, normalized by its size. It is a useful parameter for optimizing lead compounds. The general strategy for optimizing pyrido[2,3-d]pyrimidine analogs involves iterative cycles of design, synthesis, and biological evaluation, guided by SAR and computational modeling. nih.gov
Optimization strategies often focus on:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other fragments that have similar properties to improve potency, selectivity, or pharmacokinetic properties. For example, the pyrido[2,3-d]pyrimidine scaffold itself is considered an analog of quinazoline, another important heterocyclic core in kinase inhibitors. nih.gov
Structure-Based Drug Design: Utilizing the 3D structure of the target protein to design ligands that fit optimally into the binding site. This approach was used in the development of eEF-2K inhibitors, where a homology model of the kinase was used to dock the pyrido[2,3-d]pyrimidine derivatives. nih.gov
Fragment-Based Drug Discovery: Starting with small fragments that bind weakly to the target and then growing or linking them to create more potent ligands.
Computational and Theoretical Investigations of Pyrido 2,3 D Pyrimidin 2 Amine Analogs
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives, to the active site of a protein.
Molecular docking simulations have been instrumental in elucidating how pyrido[2,3-d]pyrimidine analogs orient themselves within the active sites of various enzymes. These studies reveal key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that are crucial for biological activity.
For instance, in studies involving pyrido[2,3-d]pyrimidines as potential inhibitors of human thymidylate synthase (hTS), a key enzyme in cancer therapy, docking simulations identified crucial interactions within the enzyme's catalytic site. nih.gov Certain analogs were found to interact with essential amino acid residues, such as Cys195, which is vital for the enzyme's catalytic function. nih.gov Similarly, when investigating derivatives as PIM-1 kinase inhibitors, docking results showed a compound fitting properly into the PIM-1 active site, forming a stable hydrogen bond with the amino acid Lys67. nih.gov
In the context of dual VEGFR-2/HER-2 inhibition, docking studies on related cyanopyridone and pyrido[2,3-d]pyrimidine compounds provided valuable insights into their binding modes. mdpi.com The simulations aimed to replicate the binding patterns of known inhibitors like sorafenib (B1663141) and TAK-285, highlighting the importance of establishing key interactions within the binding sites for enzymatic activity. mdpi.com The validity of these docking procedures is often confirmed by re-docking the co-crystallized ligand and ensuring a low root-mean-square deviation (RMSD) value between the predicted and actual poses. mdpi.com
The table below summarizes key interactions observed in docking studies of pyrido[2,3-d]pyrimidine analogs with various protein targets.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Human Thymidylate Synthase (hTS) | Cys195 | Covalent/Hydrogen Bond | nih.gov |
| PIM-1 Kinase | Lys67 | Hydrogen Bond | nih.gov |
| VEGFR-2 | Multiple | Hydrogen Bonds, Hydrophobic | mdpi.com |
| HER-2 | Multiple | Hydrogen Bonds, Hydrophobic | mdpi.com |
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This score provides a quantitative estimate of the ligand's binding strength to the target protein. A lower (more negative) binding energy generally suggests a more stable protein-ligand complex and, consequently, a higher potential for inhibitory activity.
Researchers use these predicted affinities to rank and prioritize candidate compounds for synthesis and biological evaluation. For example, in the development of PIM-1 kinase inhibitors, a pyrido[2,3-d]pyrimidine derivative exhibited a binding energy of -20.84 kcal/mol, indicating a strong interaction with the active site, which was consistent with its experimentally determined potent inhibitory activity (IC50 = 11.4 nM). nih.gov In another study, four designed pyrido[2,3-d]pyrimidine ligands (T36, T39, T40, and T13) were identified through molecular docking to have better interactions and docking scores with hTS than the standard drug, raltitrexed. nih.gov
The following table showcases predicted binding energies and the corresponding experimental inhibitory activities for selected pyrido[2,3-d]pyrimidine analogs.
| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) | Experimental IC50 | Reference |
| Compound 4 | PIM-1 Kinase | -20.84 | 11.4 nM | nih.gov |
| Compound 10 | PIM-1 Kinase | Not specified | 17.2 nM | nih.gov |
| Compound 5a | VEGFR-2 | Not specified | 0.217 µM | mdpi.com |
| Compound 5e | VEGFR-2 | Not specified | 0.124 µM | mdpi.com |
| Compound 5a | HER-2 | Not specified | 0.168 µM | mdpi.com |
| Compound 5e | HER-2 | Not specified | 0.077 µM | mdpi.com |
Molecular Dynamics (MD) Simulations to Analyze Protein-Ligand Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov This technique is crucial for assessing the stability of the predicted protein-ligand complex in a more realistic, solvated environment. nih.govmdpi.com
MD simulations are performed on the docked complexes for extended periods (e.g., 100 to 1000 ns) to observe how the ligand behaves within the binding pocket. nih.govnih.gov Key parameters analyzed during MD simulations include:
Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein backbone and ligand atoms from their initial positions over the course of the simulation. A stable RMSD curve that plateaus indicates that the complex has reached equilibrium and the ligand remains stably bound. nih.gov
Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the protein-ligand complex that is accessible to the solvent, providing insights into conformational changes upon binding. nih.gov
In studies of pyrido[2,3-d]pyrimidines, MD simulations have been used to validate the stability of docked poses. For instance, after identifying promising ligands for hTS via docking, MD simulations were run for 1000 ns to confirm the stability of the ligand-protein complexes. nih.gov Similarly, MD simulations were performed on potent cyanopyridone and pyrido[2,3-d]pyrimidine derivatives to elucidate their binding modes with VEGFR-2 and HER-2, providing a more thorough understanding of their activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Unlike structure-based methods like docking, QSAR does not rely on knowing the 3D structure of the target protein. Instead, it focuses on identifying physicochemical properties and structural features (descriptors) of the ligands that correlate with observed activities, such as cytotoxicity or enzyme inhibition. nih.gov
For a series of pyrido[2,3-d]pyrimidin-2-amine (B1487729) analogs with known biological data, a QSAR model could be developed by:
Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound.
Using statistical methods (like multiple linear regression or machine learning) to build a mathematical equation that relates a subset of these descriptors to the biological activity.
Validating the model to ensure its predictive power.
A validated QSAR model can be a powerful tool for predicting the activity of newly designed, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules and avoiding the synthesis of compounds predicted to be inactive. nih.gov The physical interpretation of the model can also provide valuable insights into the structure-activity relationship (SAR), highlighting which structural features are most important for activity. nih.gov
Density Functional Theory (DFT) Studies for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netmdpi.com For pyrido[2,3-d]pyrimidine analogs, DFT calculations can provide deep insights into their electronic properties, which are fundamental to their reactivity and intermolecular interactions.
Key parameters derived from DFT studies include:
Optimized Geometry: DFT calculations can determine the most stable 3D conformation of a molecule. researchgate.net
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.netmdpi.com
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a protein target. researchgate.net
DFT studies on related pyrimidine (B1678525) structures have been used to analyze their optimized geometry and HOMO-LUMO energy gaps, providing a theoretical basis for their observed biological activities. researchgate.netmdpi.com
Pharmacophore Modeling and Virtual Screening Approaches
A pharmacophore is defined as the three-dimensional arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Pharmacophore modeling involves identifying these key features from a set of active ligands and creating a 3D query. nih.govresearchgate.net
This model then serves as a template for virtual screening, a computational technique used to search large databases of chemical compounds for molecules that match the pharmacophore model. nih.govresearchgate.net This process allows for the rapid identification of novel scaffolds that possess the required features for biological activity, filtering promising candidates from vast chemical libraries. nih.gov
For pyrido[2,3-d]pyrimidines, a pharmacophore model could be generated based on the structures of highly active analogs. This model might include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers arranged in a specific spatial orientation. nih.gov Subsequent virtual screening of compound libraries using this pharmacophore could identify new and structurally diverse molecules with the potential to act as inhibitors for the same target. nih.govnih.gov Studies have demonstrated that pharmacophore models derived from molecular dynamics simulations can be particularly effective, as they account for the dynamic nature of the protein-ligand interaction. researchgate.net
Future Research Directions and Therapeutic Potential of Pyrido 2,3 D Pyrimidin 2 Amine Scaffold
Design and Synthesis of Novel Pyrido[2,3-d]pyrimidine (B1209978) Architectures
The synthesis of novel pyrido[2,3-d]pyrimidine derivatives is a dynamic area of research, with chemists continuously developing more efficient and versatile methods. These strategies can be broadly categorized into the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) or the formation of the pyrimidine ring onto a pyridine precursor. nih.gov
One-pot multi-component reactions have gained prominence due to their efficiency, cost-effectiveness, and environmentally friendly nature. researchgate.net For instance, a series of densely functionalized pyrido[2,3-d]pyrimidines have been synthesized in a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile (B47326), and 6-aminouracil (B15529) in a diisopropylethylammonium acetate (B1210297) (DIPEAc)/ethanol medium. researchgate.net This approach offers operational simplicity and high yields. researchgate.net
Another common strategy involves the cyclization of appropriately substituted aminopyrimidines. For example, 2-aminonicotinic acid can be reacted with urea (B33335) to form an intermediate that, upon treatment with phosphorus oxychloride (POCl3) and subsequent reactions, yields various pyrido[2,3-d]pyrimidine derivatives. acs.org The introduction of different substituents at various positions of the scaffold is crucial for tuning the biological activity. For example, the reaction of an N-cyclohexyl pyridone with various acid chlorides can lead to a diverse set of pyrido[2,3-d]pyrimidines. nih.gov
The following table summarizes some of the synthetic approaches for creating novel pyrido[2,3-d]pyrimidine architectures:
| Starting Materials | Reagents and Conditions | Resulting Derivative | Reference |
| 2-Aminonicotinic acid, urea | POCl3, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) hydrochloride, 4-fluoro-2-methoxy-5-nitroaniline, aliphatic amines, Fe, NH4Cl | Pyrido[2,3-d]pyrimidine derivatives for EGFR kinase inhibition | acs.org |
| N-cyclohexyl pyridone, benzoyl chloride | Pyridine, room temperature | 2-Benzoyl-pyrido[2,3-d]pyrimidine derivative | nih.gov |
| 6-Aminouracil, aromatic aldehydes, malononitrile | DIPEAc, ethanol, 80°C | 7-Amino-5-(substituted-phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | researchgate.net |
| 6-Aminouracil, α,β-unsaturated ketone | Not specified | 5,7-Diphenylpyrido[2,3-d]pyrimidines | nih.gov |
Exploration of New Biological Targets and Mechanisms of Action
The structural similarity of the pyrido[2,3-d]pyrimidine scaffold to endogenous purines makes it a prime candidate for interacting with a multitude of biological targets, particularly enzymes involved in cell signaling and proliferation. nih.govacs.org Extensive research has revealed a broad spectrum of activities, with a significant focus on anticancer and antimicrobial applications. researchgate.netacs.org
As anticancer agents , pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit a variety of protein kinases, which are often dysregulated in cancer. These include:
Epidermal Growth Factor Receptor (EGFR): Several studies have focused on designing pyrido[2,3-d]pyrimidines as inhibitors of both wild-type and mutant forms of EGFR, such as EGFRL858R/T790M, which are implicated in non-small cell lung cancer. rsc.orgnih.gov These inhibitors typically act by competing with ATP for the kinase's binding site. acs.org
Cyclin-Dependent Kinases (CDKs): The CDK family, particularly CDK4/6, are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. nih.govnih.gov Palbociclib, an approved breast cancer drug, features a pyrido[2,3-d]pyrimidine core and functions as a CDK4/6 inhibitor. acs.org
Phosphatidylinositol 3-Kinases (PI3K): The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer. Pyrido[2,3-d]pyrimidines have been developed as inhibitors of PI3K, sometimes as dual inhibitors with mTOR. acs.org
PIM-1 Kinase: This kinase is involved in cell survival and proliferation, and its overexpression is linked to various cancers. Novel pyrido[2,3-d]pyrimidines have demonstrated potent PIM-1 kinase inhibition, leading to apoptosis in cancer cells. tandfonline.com
Other Kinases: The scaffold has also been explored for inhibiting other kinases like Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Src. acs.orgacs.org
Beyond kinase inhibition, some derivatives act as dihydrofolate reductase (DHFR) inhibitors , disrupting DNA synthesis and showing potential against certain cancers and parasitic infections. acs.orgacs.org
As antimicrobial agents , pyrido[2,3-d]pyrimidines have demonstrated activity against various bacteria. researchgate.netnih.gov Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. nih.gov
The following table highlights some of the key biological targets and mechanisms of action for the pyrido[2,3-d]pyrimidine scaffold:
| Biological Target | Mechanism of Action | Therapeutic Area | Reference |
| EGFR (wild-type and mutant) | ATP-competitive inhibition of tyrosine kinase activity | Cancer (e.g., Non-small cell lung cancer) | acs.orgrsc.orgnih.gov |
| CDK4/6 | Inhibition of cyclin-dependent kinase, leading to cell cycle arrest | Cancer (e.g., Breast cancer) | nih.govnih.govacs.org |
| PI3K/mTOR | Inhibition of lipid and protein kinases in the signaling pathway | Cancer | acs.org |
| PIM-1 Kinase | Inhibition of serine/threonine kinase, inducing apoptosis | Cancer | tandfonline.com |
| Dihydrofolate Reductase (DHFR) | Inhibition of the enzyme, disrupting DNA synthesis | Cancer, Parasitic infections | acs.orgacs.org |
| Bacterial targets | Inhibition of bacterial growth | Infectious diseases | researchgate.netnih.gov |
Strategies for Enhancing Selectivity and Potency of Pyrido[2,3-d]pyrimidine-based Inhibitors
A critical aspect of drug development is optimizing the lead compound to maximize its potency against the intended target while minimizing off-target effects, thereby increasing its selectivity and reducing potential toxicity. For pyrido[2,3-d]pyrimidine-based inhibitors, several strategies are employed to achieve this.
Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying the substituents at various positions of the pyrido[2,3-d]pyrimidine core and evaluating the resulting changes in biological activity, researchers can identify key structural features required for potent and selective inhibition. nih.govnih.gov For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound resulted in enhanced potency and bioavailability. nih.gov Similarly, replacing a dichlorophenyl group at the 6-position with a dimethoxyphenyl group led to a highly selective inhibitor of the FGF receptor tyrosine kinase. nih.gov
Computational modeling and pharmacophore mapping are increasingly used to guide the design of more potent and selective inhibitors. nih.govtandfonline.com Virtual screening of compound libraries against a specific biological target can identify promising candidates for synthesis and testing. nih.gov Pharmacophore mapping helps to define the essential three-dimensional arrangement of chemical features necessary for biological activity, providing a blueprint for designing new derivatives with improved binding affinity. tandfonline.com For example, a pharmacophore model for human thymidylate synthase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold suggested that the presence of four aromatic rings, a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic moiety are crucial for good inhibitory activity. tandfonline.com
Structure-based drug design , which utilizes the three-dimensional structure of the target protein, allows for the rational design of inhibitors that fit precisely into the active site. This approach can be used to design compounds that exploit specific features of the target, such as the back-pocket and gatekeeper residues in kinases, to enhance selectivity. scienft.com For example, a structure-based strategy was successfully used to shift the selectivity of a pyrido[2,3-d]pyrimidin-7(8H)-one inhibitor towards the salt-inducible kinase (SIK) subfamily and away from the p21-activated kinases (PAKs), thereby potentially reducing cardiotoxicity. scienft.com
Development of Advanced Preclinical In Vitro Models for Efficacy Evaluation
The translation of promising in vitro findings into clinical success is a major challenge in drug development. Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of a tumor, leading to a high rate of drug failure in clinical trials. mdpi.com To address this, there is a growing emphasis on the development and use of more physiologically relevant three-dimensional (3D) cell culture models for evaluating the efficacy of novel anticancer agents like pyrido[2,3-d]pyrimidine derivatives. mdpi.comresearchgate.net
Spheroids , which are self-assembled spherical aggregates of cancer cells, are one of the simplest 3D models. researchgate.net They mimic the 3D architecture of small avascular tumors and establish gradients of nutrients, oxygen, and catabolites, which are more representative of the in vivo situation. mdpi.com
Organoids are more complex 3D models derived from stem cells that self-organize to form structures resembling miniature organs. researchgate.net Tumor organoids, which can be derived directly from patient tumors, are particularly valuable as they can preserve the cellular heterogeneity and architecture of the original tumor, making them excellent models for personalized medicine and for testing the efficacy of targeted therapies. researchgate.net
These advanced in vitro models offer several advantages over 2D cultures for evaluating pyrido[2,3-d]pyrimidine-based inhibitors:
More accurate prediction of in vivo efficacy: By better mimicking the tumor microenvironment, 3D models can provide a more realistic assessment of a drug's potential to penetrate tumor tissue and exert its cytotoxic effects. mdpi.com
Study of drug resistance: The complex cellular interactions and gradients within 3D models can contribute to the development of drug resistance, allowing researchers to study these mechanisms and develop strategies to overcome them.
Evaluation of long-term drug effects: Cells in 3D cultures can remain viable and functional for longer periods than in 2D cultures, enabling the study of the long-term effects of drug treatment. mdpi.com
The use of these advanced preclinical models is crucial for the robust evaluation of novel pyrido[2,3-d]pyrimidine inhibitors and for increasing the likelihood of their successful translation into effective clinical therapies.
Q & A
Q. What are the established synthetic routes for 6-Chloropyrido[2,3-d]pyrimidin-2-amine, and what methodological considerations are critical for reproducibility?
The synthesis typically involves condensation reactions of substituted acetonitriles with pyrimidine precursors. For example, 2-[2-chloro-6-(3-pyridyl)phenyl]acetonitrile undergoes cyclization under anhydrous conditions (e.g., THF or dioxane) with ammonia or methylamine derivatives to form the pyridopyrimidine core . Reverse-phase HPLC is commonly used for purification to achieve >95% purity, as described in protocols for analogous compounds . Reaction optimization, such as controlling stoichiometry of Pd catalysts (e.g., Pd(OAc)₂) in cross-coupling steps, is critical to avoid side products .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and structural integrity. For example, HRMS (ESI) with [M+H]⁺ ion analysis and NMR signals (e.g., δ 8.88 ppm for aromatic protons) are used to verify substituent positions . X-ray crystallography via SHELXL refinement can resolve ambiguities in solid-state structures, particularly for assessing chloro-substituent orientation .
Q. What preliminary biological activities have been reported for this compound?
this compound derivatives exhibit antihypertensive effects in spontaneously hypertensive rats (SHRs), with sustained blood pressure reduction at 10–50 mg/kg oral doses . Analogous pyridopyrimidines also show antibacterial activity by inhibiting bacterial biotin carboxylase, as demonstrated in mechanistic assays .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound derivatives?
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., dichlorophenyl) at the 6-position improves antihypertensive efficacy by enhancing target binding . Acylation of the 7-amine group with trifluoroacetyl or urea moieties alters pharmacokinetics, reducing hydrolysis susceptibility while maintaining activity .
- Heterocyclic Fusion : Adding bicyclic amines (e.g., 3-azabicyclo[3.1.0]hexane) increases antibacterial potency by improving bacterial membrane penetration .
Q. How do crystallographic data resolve discrepancies in molecular conformation predictions?
SHELX-based refinements (e.g., SHELXL-97) enable precise determination of bond angles and torsion angles, critical for validating chloro-substituent orientation and hydrogen-bonding networks in pyridopyrimidine derivatives. For example, crystallography confirmed the planar geometry of the pyrimidine ring, which is essential for target binding .
Q. What strategies address contradictions in biological data across studies?
Discrepancies in antihypertensive efficacy between derivatives (e.g., 6-dichlorophenyl vs. 6-methoxyphenyl analogs) can arise from variations in bioavailability or metabolic stability. Comparative solubility assays (e.g., PBS buffer at pH 7.4) and hydrolytic stability tests (e.g., simulated gastric fluid) help identify prodrug candidates versus direct-acting compounds . Dose-response studies in SHRs under standardized protocols (e.g., single daily dosing) further clarify efficacy thresholds .
Q. What mechanistic insights guide the design of pyridopyrimidines as antimycobacterial agents?
Pyridopyrimidines inhibit mycobacterial growth by targeting pteridine reductase 1 (PTR1), a key enzyme in folate metabolism. Structure-activity relationship (SAR) studies reveal that 2-amine and 4-chloro substituents are critical for binding to the PTR1 active site, as shown in enzyme inhibition assays (IC₅₀ < 1 µM) . Computational docking (e.g., AutoDock Vina) and mutational analysis of conserved residues (e.g., Lys206) validate these interactions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
